2-(4-苄基哌嗪-1-基)异烟腈

描述

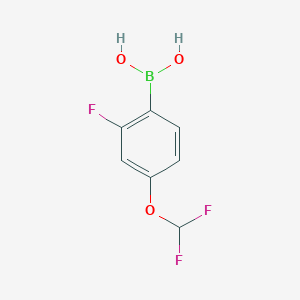

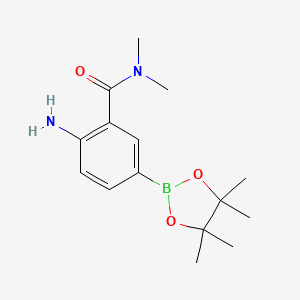

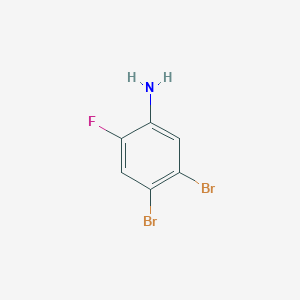

2-(4-Benzylpiperazin-1-yl)isonicotinonitrile is a compound that can be inferred to have relevance in the field of organic chemistry, particularly in the synthesis of heterocyclic compounds. The structure suggests the presence of a benzylpiperazine moiety linked to an isonicotinonitrile group, which could be of interest for its potential biological activity or as an intermediate in chemical synthesis.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, a new resin-bound universal isonitrile has been developed for the Ugi four-component condensation (Ugi 4CC) reaction, which is a powerful tool for constructing complex molecules from simpler components . This methodology could potentially be adapted for the synthesis of 2-(4-Benzylpiperazin-1-yl)isonicotinonitrile by choosing appropriate starting materials for the Ugi reaction.

Molecular Structure Analysis

While the specific molecular structure analysis of 2-(4-Benzylpiperazin-1-yl)isonicotinonitrile is not detailed in the provided papers, the general structure of benzylpiperazine derivatives has been studied. These compounds typically feature a piperazine ring, which is a saturated heterocyclic amine with two nitrogen atoms, and a benzyl group attached to one of the nitrogen atoms. The isonicotinonitrile group would contribute a pyridine ring with a nitrile substituent, which could affect the molecule's electronic properties and reactivity.

Chemical Reactions Analysis

The provided papers do not directly discuss the chemical reactions of 2-(4-Benzylpiperazin-1-yl)isonicotinonitrile, but they do provide insights into related chemistry. For example, a novel 1-benzylpiperazin-2-one nitrone has been synthesized and shown to undergo [3+2] cycloadditions with alkynes and alkenes . This suggests that similar nitrone derivatives of benzylpiperazine might be reactive towards cycloaddition reactions, which could be a relevant consideration for the reactivity of 2-(4-Benzylpiperazin-1-yl)isonicotinonitrile.

Physical and Chemical Properties Analysis

Relevant Case Studies

No case studies directly related to 2-(4-Benzylpiperazin-1-yl)isonicotinonitrile are mentioned in the provided papers. However, the synthesis and applications of related compounds, such as those that could be generated using the Ugi 4CC reaction, are of significant interest in the development of diverse chemical libraries for pharmaceutical research . The reactivity of similar nitrone compounds with alkynes and alkenes also highlights the potential for generating a variety of derivatives that could be valuable in further studies .

科学研究应用

合成和化学性质

- 报道了一种 1-苄基哌嗪-2-酮亚硝酮的新型合成方法,该方法与炔烃和烯烃发生环加成反应,生成异噁唑啉和异噁唑烷。这些物质可以进一步还原开环为哌嗪-2-酮和 1,3-氨基醇 (Bernotas 和 Adams,1996)。

生物学和医药应用

- 含有哌嗪或吗啉骨架的苯并咪唑类化合物表现出体外抗氧化活性和葡萄糖苷酶抑制活性。这些化合物表现出很高的清除活性,可以作为潜在的葡萄糖苷酶抑制剂 (Özil、Parlak 和 Baltaş,2018)。

- 一项研究揭示了从 (S)-丝氨酸合成 (1-苄基哌嗪-2-基)甲醇,一些衍生物显示出与中枢神经系统受体的有希望的相互作用 (Beduerftig、Weigl 和 Wünsch,2001)。

- 探索了苄基哌嗪与嘧啶和异吲哚二酮的合成,以了解它们的抗菌活性,显示出在该领域的巨大潜力 (Merugu、Ramesh 和 Sreenivasulu,2010)。

- 哌嗪-1-基甲基苯腈衍生物被研究作为 HCV 的抑制剂,显示出作为潜在治疗剂的希望 (Jiang 等,2020)。

- 一系列含有苄基哌嗪的新型色酮-2-酮衍生物表现出显着的抗菌和抗真菌活性,强调了它们在抗菌应用中的潜力 (Mandala 等,2013)。

安全和危害

属性

IUPAC Name |

2-(4-benzylpiperazin-1-yl)pyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4/c18-13-16-6-7-19-17(12-16)21-10-8-20(9-11-21)14-15-4-2-1-3-5-15/h1-7,12H,8-11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPTXQSCEGISCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Benzylpiperazin-1-yl)isonicotinonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol](/img/structure/B3033202.png)

![2-(dimethylamino)-3-(4-methylphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B3033214.png)

![2-[(4-Aminophenyl)thio]acetamide](/img/structure/B3033218.png)